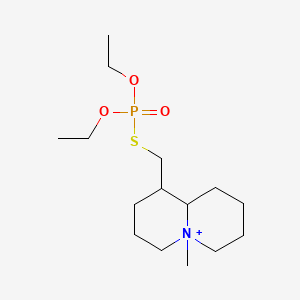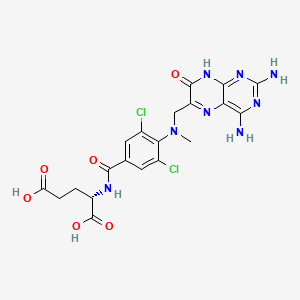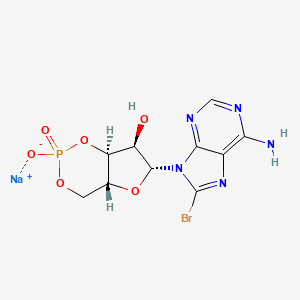
1-(((Diethoxyphosphinyl)thio)methyl)octahydro-5-methyl-2H-quinolizinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AA 31 is a biochemical.
Scientific Research Applications
Electrophilic Substitution Reactions
The compound has been studied in the context of electrophilic substitution reactions. Grishina et al. (1982) discussed the methylation of a related compound, 1-benzyl-Δ9,10-octahydro-4-quinolone, with methyl iodide, which is a regioselective electrophilic substitution reaction. This study is relevant as it explores the reactions of similar quinolizinium compounds under various conditions (Grishina et al., 1982).
Luminescence Properties and DNA Interaction
Martín et al. (1988) investigated the spectrofluorimetric characteristics of a group of benzo- and methyl- quinolizinium salts, which is important for understanding the luminescence properties of similar compounds. This research is especially relevant as it provides insights into how these compounds interact with DNA (Martín et al., 1988).
Formation of Fused Isoquinolines
The research by Awad et al. (2002) on the formation of 5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines from diethoxy-3,4-dihydroisoquinoline derivatives is relevant. This study explores the cycloaddition and reaction pathways of similar quinolizinium-based compounds (Awad et al., 2002).
Synthesis and Reactions of Methylbenzoquinolizinium Salts
Research by Arai et al. (1992, 1990) on the synthesis and reactions of methylbenzo[c]quinolizinium salts provides insights into the synthetic pathways and chemical properties of related quinolizinium compounds. These studies are significant for understanding the reactivity and potential applications of quinolizinium derivatives (Arai et al., 1992), (Arai et al., 1990).
Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles
The study of hydrogen-bonding interactions in luminescent quinoline-triazoles by Bai et al. (2017) contributes to the understanding of molecular interactions in similar quinolizinium compounds. This research is crucial for the development of materials with specific optical properties (Bai et al., 2017).
properties
CAS RN |
41459-53-4 |
|---|---|
Product Name |
1-(((Diethoxyphosphinyl)thio)methyl)octahydro-5-methyl-2H-quinolizinium |
Molecular Formula |
C15H31NO3PS+ |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-(diethoxyphosphorylsulfanylmethyl)-5-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium |
InChI |
InChI=1S/C15H31NO3PS/c1-4-18-20(17,19-5-2)21-13-14-9-8-12-16(3)11-7-6-10-15(14)16/h14-15H,4-13H2,1-3H3/q+1 |
InChI Key |
RGBZGILPMBHKDG-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCC1CCC[N+]2(C1CCCC2)C |
Canonical SMILES |
CCOP(=O)(OCC)SCC1CCC[N+]2(C1CCCC2)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AA31; AA-31; AA 31 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1664196.png)









